molecular formula C26H17N3OS B382652 8-(4-methylphenyl)-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

8-(4-methylphenyl)-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

Cat. No.: B382652
M. Wt: 419.5g/mol
InChI Key: VCOGQSPEJWUUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methylphenyl)-10-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a complex heterocyclic compound that belongs to the class of thienopyrimidophthalazines This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrimido and phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-10-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of thieno[2,3-d]pyrimidine derivatives and phthalic anhydride in the presence of a catalyst such as zinc chloride. The reaction is usually carried out under reflux conditions in a suitable solvent like toluene or xylene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(4-methylphenyl)-10-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(4-methylphenyl)-10-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-10-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(4-methylphenyl)-10-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one stands out due to its specific substitution pattern and the presence of both phenyl and methylphenyl groups.

Properties

Molecular Formula

C26H17N3OS

Molecular Weight

419.5g/mol

IUPAC Name

8-(4-methylphenyl)-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

InChI

InChI=1S/C26H17N3OS/c1-16-11-13-18(14-12-16)23-19-9-5-6-10-20(19)24-27-25-21(26(30)29(24)28-23)15-22(31-25)17-7-3-2-4-8-17/h2-15H,1H3

InChI Key

VCOGQSPEJWUUOZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C(=NC4=C(C3=O)C=C(S4)C5=CC=CC=C5)C6=CC=CC=C62

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NC4=C(C3=O)C=C(S4)C5=CC=CC=C5)C6=CC=CC=C62

Origin of Product

United States

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